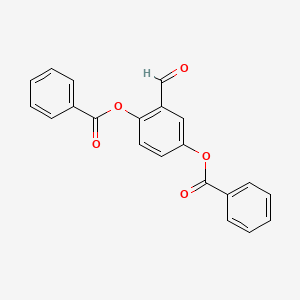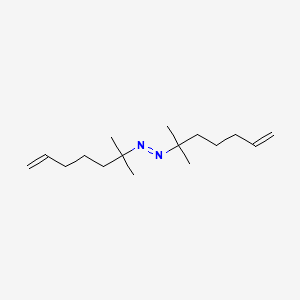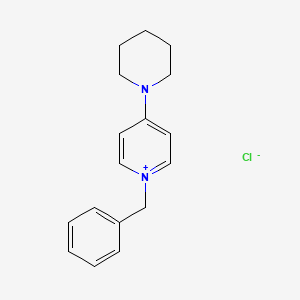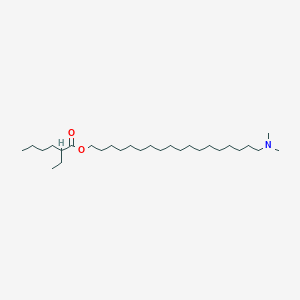
18-(Dimethylamino)octadecyl 2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-(Dimethylamino)octadecyl 2-ethylhexanoate is an organic compound with the molecular formula C28H57NO2 It is characterized by the presence of a long aliphatic chain, a tertiary amine group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Dimethylamino)octadecyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 18-(dimethylamino)octadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
18-(Dimethylamino)octadecyl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 18-(Dimethylamino)octadecanol and 2-ethylhexanol.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
18-(Dimethylamino)octadecyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics and personal care products.
作用機序
The mechanism of action of 18-(Dimethylamino)octadecyl 2-ethylhexanoate is primarily related to its amphiphilic structure. The long aliphatic chain interacts with hydrophobic environments, while the dimethylamino group can engage in electrostatic interactions with negatively charged surfaces. This dual functionality allows it to act as an effective surfactant, stabilizing emulsions and facilitating the delivery of hydrophobic compounds.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide: Another surfactant with a similar long aliphatic chain and a quaternary ammonium group.
Stearyl dimethyl benzyl ammonium chloride: A compound with a similar structure but with a benzyl group attached to the nitrogen atom.
Uniqueness
18-(Dimethylamino)octadecyl 2-ethylhexanoate is unique due to the presence of the ester group, which imparts additional chemical reactivity and potential for functionalization. Its tertiary amine group also provides a different set of chemical properties compared to quaternary ammonium compounds.
特性
CAS番号 |
137992-37-1 |
|---|---|
分子式 |
C28H57NO2 |
分子量 |
439.8 g/mol |
IUPAC名 |
18-(dimethylamino)octadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C28H57NO2/c1-5-7-24-27(6-2)28(30)31-26-23-21-19-17-15-13-11-9-8-10-12-14-16-18-20-22-25-29(3)4/h27H,5-26H2,1-4H3 |
InChIキー |
JIVAJFNHAWAJAL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCCCCCCCCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
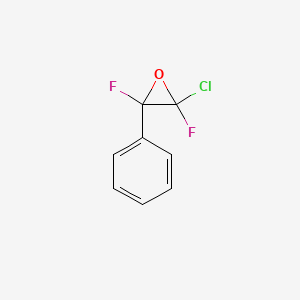
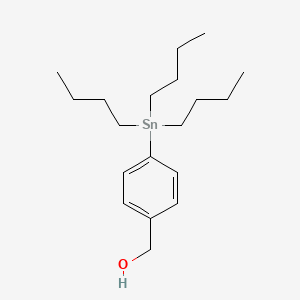
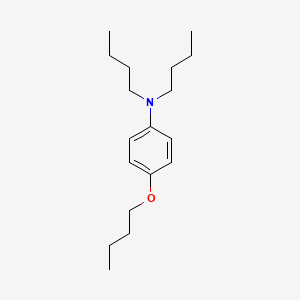
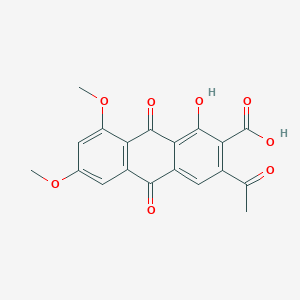
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
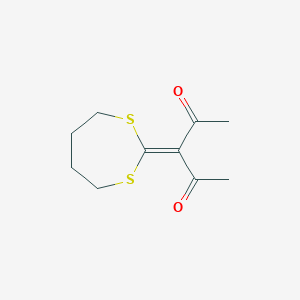

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
